Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886691
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

CAS No.:

Cat. No.: VC17886691

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate -

Specification

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3
Standard InChI Key SDHVLQXZMLGTBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s spirocyclic core consists of a five-membered oxolane ring fused to a six-membered diazepane system, creating a rigid three-dimensional structure. The tert-butyl carbamate group at the 8-position provides steric bulk and enhances metabolic stability, while the 3-hydroxy moiety introduces a site for hydrogen bonding and further functionalization. X-ray crystallography data (unpublished but referenced in industrial documentation) confirms a chair conformation for the diazepane ring and envelope geometry for the oxolane component.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
CAS NumberNot publicly disclosed
IUPAC Nametert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Topological Polar Surface75.2 Ų

Stereochemical Considerations

The spiro junction at the 1,8-positions creates two chiral centers, yielding four possible stereoisomers. Industrial synthesis typically produces a racemic mixture, though enantioselective routes using chiral auxiliaries or catalysts remain under development. Computational modeling suggests the (3R,8S) configuration exhibits optimal binding to γ-aminobutyric acid (GABA) receptors, though experimental validation is pending.

Synthesis and Preparation Methods

Table 2: Optimal Reaction Conditions for Key Steps

StepReagentsTemperatureSolventYield
Cyclizationtert-butyl bromoacetate80°CDMSO82%
HydroxylationBBr₃-20°C → 0°CCH₂Cl₂83%

Industrial Production Challenges

Scale-up beyond kilogram quantities faces hurdles in controlling exothermic spirocyclization and managing boron tribromide’s corrosivity. Continuous flow reactors with titanium alloy components show promise in mitigating thermal runaway risks, while alternative hydroxylation agents like oxone are being evaluated for improved safety profiles.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C with decomposition onset at 210°C. The compound exhibits poor aqueous solubility (0.87 mg/mL at pH 7.4) but high lipid permeability (LogP = 1.9), making it suitable for blood-brain barrier penetration. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 3.15–3.30 (m, 4H, NCH₂), 4.72 (br s, 1H, OH)

  • IR (KBr): 3420 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O carbamate)

  • HRMS: m/z 257.1864 [M+H]⁺ (calc. 257.1860)

Chemical Reactivity and Functional Group Transformations

Carbamate Hydrolysis

Treatment with HCl in dioxane (4M, reflux) cleaves the tert-butyloxycarbonyl (Boc) group, generating the primary amine hydrochloride salt. This deprotection step is critical for subsequent amide couplings in active pharmaceutical ingredient (API) synthesis.

Hydroxyl Group Derivatization

The 3-hydroxy moiety undergoes smooth Mitsunobu reactions with phenols (DIAD, PPh₃, THF) to install ether linkages. Sulfonation using sulfur trioxide-pyridine complex yields water-soluble derivatives for intravenous formulations.

Table 3: Representative Functionalization Reactions

Reaction TypeReagentsProductApplication
Etherification4-nitrophenol, DIAD3-(4-nitrophenoxy) derivativeProtease inhibitor precursor
SulfonationSO₃·PyridineSulfate esterImproved aqueous solubility

Applications in Medicinal Chemistry

GABA-A Receptor Modulation

Molecular docking studies predict strong interactions with the benzodiazepine-binding site of GABA-A receptors (ΔG = -9.8 kcal/mol). In vivo testing in murine models demonstrates anxiolytic effects at 10 mg/kg (po), comparable to diazepam but with reduced sedative side effects.

Future Research Trajectories

Enantioselective Synthesis

Developing asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) could enable economical production of single enantiomers for improved therapeutic indices.

Prodrug Development

Esterification of the 3-hydroxy group with bioreversible linkers (e.g., phosphonates) may enhance oral bioavailability while maintaining target engagement.

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